molecular formula C3H3FN2 B1295423 4-fluoro-1H-pyrazole CAS No. 35277-02-2

4-fluoro-1H-pyrazole

Cat. No.: B1295423
CAS No.: 35277-02-2
M. Wt: 86.07 g/mol
InChI Key: RYXJXPHWRBWEEB-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrazole is a heterocyclic organic compound with the molecular formula C3H3FN2. It is a derivative of pyrazole, where a fluorine atom is substituted at the fourth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrazole typically involves the cyclization of compounds bearing a fluorine atom with hydrazine or its derivatives. One common method starts with 2-fluoroethyl acetate, which undergoes hydrolysis to form 2-fluoroacetic acid. This intermediate reacts with dimethylformamide to produce (Z)-3-(dimethylamino)-2-fluoropropenal, which then cyclizes with hydrazine hydrochloride to yield this compound .

Industrial Production Methods: An efficient industrial method involves the reaction of pyrazole with an electrophilic fluorinating reagent. This process is advantageous due to its high yield and fewer synthetic steps compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrazole
  • 4-Chloro-1H-pyrazole
  • 4-Methyl-1H-pyrazole

Comparison: 4-Fluoro-1H-pyrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its halogenated and alkylated counterparts .

Properties

IUPAC Name

4-fluoro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXJXPHWRBWEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956716
Record name 4-Fluoro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35277-02-2
Record name 4-Fluoropyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035277022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 4-fluoro-1H-pyrazole and how does it compare to other halogenated analogs?

A1: this compound is a halogenated pyrazole derivative with a fluorine atom at the 4-position. Crystallographic studies revealed that, unlike its isostructural bromo and chloro analogs which form trimeric hydrogen-bonding motifs, this compound forms one-dimensional chains via intermolecular N—H⋯N hydrogen bonding. [, ] This difference in crystal packing arises from the fluorine atom's unique properties, impacting its intermolecular interactions.

Q2: How can this compound be synthesized and further modified?

A2: A key intermediate, 5-tributylstannyl-4-fluoro-1H-pyrazole, allows for versatile modifications. [, ] Researchers successfully achieved N-methylation of this compound using LDA and iodomethane to yield N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. [] Additionally, lithiation of this N-methylated derivative at the 5-position enables the introduction of various substituents through reactions with diverse electrophiles. [] This methodology allows for the exploration of structure-activity relationships and potential applications of this compound derivatives.

Q3: What potential applications have been investigated for this compound derivatives?

A3: Researchers have explored the potential of this compound-3-carboxamide nucleoside analogs as antiviral agents. [] While the specific details about their mechanism of action and efficacy are not provided in the abstracts, this highlights the potential of this compound as a scaffold for developing novel therapeutics.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Researchers have utilized both experimental and theoretical (DFT calculations) approaches to characterize this compound and its halogenated analogs. [] This includes comparisons of IR and 1H NMR spectroscopic data, providing valuable insights into their electronic structure and properties. []

Q5: Are there any resources for researchers interested in further investigating this compound?

A5: The Cambridge Crystallographic Data Center (CCDC) houses crystallographic data for this compound and other halogenated analogs, providing valuable structural information for researchers. [] This data can be used for various purposes, including structure-based drug design and understanding intermolecular interactions.

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